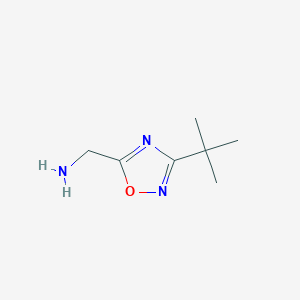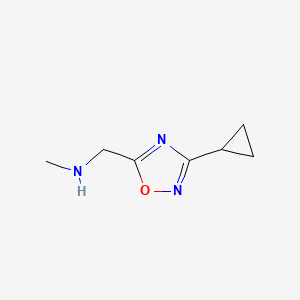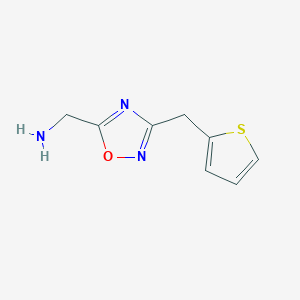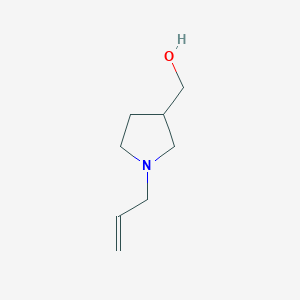![molecular formula C6H2BrCl2N3 B1293119 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-30-7](/img/structure/B1293119.png)
6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
描述
This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-d]pyrimidine ring system.
准备方法
The synthesis of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: Phosphorus oxychloride is used to introduce chlorine atoms at the 2 and 4 positions of the pyrrolo[2,3-d]pyrimidine ring.
Bromination: Bromine is then introduced at the 6 position using a suitable brominating agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reagents and conditions used.
科学研究应用
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are important in the study of cell signaling pathways.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
相似化合物的比较
Similar compounds to 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine include:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine atom but shares the pyrrolo[2,3-d]pyrimidine core.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the bromine atom.
6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains an additional phenylsulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWRTHITCIOTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235551 | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-30-7 | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)
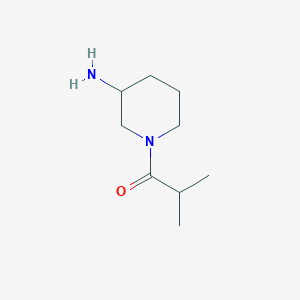


![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
